![molecular formula C21H21N3O3S2 B2529627 Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 1170984-30-1](/img/structure/B2529627.png)
Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes compounds like DM-1, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of DM-1 is characterized by a benzothiazole ring attached to a piperazine ring via a carbonyl group. The benzothiazole ring is further substituted with a methylthio group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives like DM-1 are complex and involve multiple steps. These reactions often involve the formation of new carbon-nitrogen and carbon-sulfur bonds .Physical And Chemical Properties Analysis
DM-1 is a compound with a molecular formula of C21H21N3O3S2 and a molecular weight of 427.54. Further physical and chemical properties such as solubility, melting point, and boiling point are not available from the current search results.Scientific Research Applications
- DM-1 has been extensively studied for its antitumor properties. It demonstrates cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment.
- Notably, Gulsory and Guzeldemirci synthesized a related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which exhibited potent effects against prostate cancer .
- Thiazole derivatives, including DM-1, have shown antimicrobial activity. These compounds could be explored as potential agents against bacterial and fungal infections .
Antitumor and Cytotoxic Activity
Antimicrobial Potential
Drug Delivery Enhancement
Mechanism of Action
Future Directions
Benzothiazole derivatives like DM-1 have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess the efficacy and safety of these compounds in humans.
properties
IUPAC Name |
methyl 2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-20(26)16-6-4-3-5-15(16)19(25)23-9-11-24(12-10-23)21-22-17-8-7-14(28-2)13-18(17)29-21/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTALFNZEXDBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate |
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